1-Nonylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonylmagnesium chloride is an organometallic compound with the molecular formula C₉H₁₉ClMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) or other ethers, which stabilize the reactive magnesium center.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nonylmagnesium chloride is prepared by reacting nonyl chloride with magnesium metal in the presence of an anhydrous ether solvent, such as THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting materials. The product is then purified and stored under an inert atmosphere to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
1-Nonylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Solvents: Anhydrous ethers like THF or diethyl ether.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.
Major Products
Alcohols: From reactions with carbonyl compounds.
Alkanes and Alkenes: From substitution and coupling reactions.
Scientific Research Applications
1-Nonylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Material Science: Employed in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-nonylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium center stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Phenylmagnesium chloride
Comparison
1-Nonylmagnesium chloride is unique due to its longer alkyl chain, which imparts different reactivity and solubility properties compared to shorter-chain Grignard reagents like methylmagnesium chloride or ethylmagnesium chloride. This makes it particularly useful in the synthesis of long-chain hydrocarbons and other complex organic molecules.
Properties
IUPAC Name |
magnesium;nonane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.ClH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLRSBPHDDMIG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.